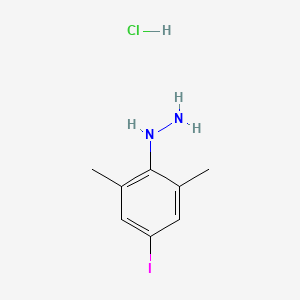

4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Body Distribution of Iodine-131 Labeled Drugs : Braun et al. (1977) described the synthesis of drugs labeled with iodine-131, including derivatives of 4-iodo-2,6-dimethylphenylhydrazine. These compounds exhibited significant concentration in the lungs and brain, suggesting potential applications in nuclear medicine for brain scanning (Braun, Shulgin, Braun, & Sargent, 1977).

Quantification of Genotoxic Impurities in Drug Substances : Dumbre, Chopade, and Chaudhari (2022) developed a high-performance liquid chromatography technique to quantify genotoxic impurities, including 4-Iodo-2,6 Dimethyl aniline, in Rilpivirine hydrochloride drug substances. This research highlights the importance of detecting such impurities in pharmaceuticals (Dumbre, Chopade, & Chaudhari, 2022).

Fischer Indole Synthesis : Bajwa and Brown (1970) investigated the Fischer indole synthesis involving N′-methyl-2,6-dimethylphenylhydrazine hydrochloride, which led to the formation of various compounds, demonstrating the compound's utility in organic chemistry synthesis (Bajwa & Brown, 1970).

Trace Level Determination of Iodide and Iodine : Shin et al. (1996) proposed a technique for the determination of iodine species in aqueous solutions, utilizing derivatives of 2,6-dimethylphenol. This research underscores the application of 4-Iodo-2,6-dimethylphenyl derivatives in analytical chemistry for sensitive detection (Shin, Oh-Shin, Kim, & Ryu, 1996).

Synthesis of Novel Compounds for Biological Evaluation : Ganga and Sankaran (2020) synthesized asymmetrical azines using 2,6-dimethoxyphenol derivatives. These compounds were evaluated for their antiproliferative activities, showcasing the role of similar compounds in the development of new therapeutic agents (Ganga & Sankaran, 2020).

Properties

IUPAC Name |

(4-iodo-2,6-dimethylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYVNDCAJNPHSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NN)C)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2378590.png)

![2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2378595.png)

![Methyl 2-amino-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B2378596.png)

![4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate](/img/structure/B2378598.png)

![Methyl 1-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate](/img/structure/B2378606.png)

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B2378610.png)